4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-9-18-10-16(19-15)24-13-6-7-20(11-13)25(21,22)14-4-2-12(8-17)3-5-14/h2-5,9-10,13H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPYDXNIHRFBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.
Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents in the presence of a base, such as triethylamine.
Benzonitrile Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable leaving groups.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is , with a molecular weight of approximately 360.4 g/mol. The compound features a methoxypyrazine moiety linked to a pyrrolidine structure, which is further connected to a benzonitrile group through a sulfonyl linkage. This unique structure contributes to its biological activity and binding properties.
Drug Discovery and Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structural features can effectively inhibit kinases associated with various cancers .
Molecular Biology Studies
In molecular biology, the compound can be utilized in assays to study protein-ligand interactions. Techniques such as X-ray fluorescence spectrometry have been employed to measure binding affinities between this compound and target proteins, providing insights into its selectivity and efficacy . Such studies are crucial for understanding the mechanisms of action and optimizing lead compounds during drug development.
Medicinal Chemistry
Medicinal chemists are interested in this compound for its potential modifications that could enhance its pharmacological profile. By altering functional groups or substituents on the pyrrolidine or pyrazine moieties, researchers aim to improve the compound's solubility and bioavailability, which are critical factors for therapeutic effectiveness .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .
Case Study 2: Binding Affinity Assessment
Another research project utilized X-ray fluorescence spectrometry to assess the binding affinity of this compound towards specific kinases implicated in metabolic disorders. The results indicated a high selectivity towards certain enzyme targets, suggesting its potential use as a lead compound for developing treatments for metabolic diseases .
Data Table: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitrile groups can form covalent or non-covalent interactions with active sites, modulating the activity of target proteins. The methoxypyrazine moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct experimental data for 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile are scarce, comparisons can be inferred from structurally analogous compounds (Table 1).
Table 1: Structural and Hypothetical Property Comparison
| Compound Name/Structure | Key Features | Hypothetical Properties |
|---|---|---|
| This compound | Pyrrolidine-sulfonyl linker, 6-methoxy-pyrazine, benzonitrile | Moderate solubility (polar sulfonyl vs. lipophilic pyrazine), potential kinase inhibition |
| 4-((Piperidin-1-yl)sulfonyl)benzonitrile | Piperidine-sulfonyl linker (6-membered ring) instead of pyrrolidine | Higher conformational flexibility, reduced steric hindrance, possibly lower potency |
| 4-((Morpholin-1-yl)sulfonyl)benzonitrile | Morpholine-sulfonyl linker (oxygen-containing ring) | Improved solubility due to oxygen, but reduced membrane permeability |
| 4-((3-(Pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | Pyridine instead of methoxypyrazine | Increased basicity (pyridine vs. pyrazine), altered binding affinity |
| 4-((3-((Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | Pyrazine without methoxy group | Lower lipophilicity, reduced steric bulk, potentially faster metabolic clearance |
Key Structural and Functional Insights
Pyrrolidine vs. Morpholine’s oxygen atom improves solubility but may reduce cell permeability.
6-Methoxypyrazine vs. Pyridine/Pyrazine :
- The methoxy group on pyrazine increases electron density and steric bulk, which could enhance binding to hydrophobic enzyme pockets. Pyridine analogs, being more basic, might exhibit off-target interactions.
Sulfonyl vs.
Benzonitrile Core :
- The nitrile group’s strong electron-withdrawing nature may stabilize interactions with catalytic lysine or serine residues in enzymes, a feature shared with FDA-approved kinase inhibitors like crizotinib .
Biological Activity
The compound 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile , with CAS number 2034499-55-1, is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₄S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 2034499-55-1 |
The compound features a benzonitrile group, a sulfonamide linkage, and a pyrrolidine ring substituted with a methoxypyrazine moiety, which may contribute to its biological properties.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural features often demonstrate significant anticancer properties. The presence of the pyrazinyl group is linked to potential applications in treating cancer by modulating pathways involved in tumor growth and metastasis. For instance, compounds that inhibit specific kinases have shown promise in preclinical models .
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this molecule may also interact with neurotransmitter systems. The pyrrolidine moiety is particularly noted for its role in modulating central nervous system (CNS) activity, which could be beneficial in treating neurological disorders. Studies on related compounds have shown efficacy as antidepressants and anxiolytics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that could enhance efficacy include:
- Substitution on the Pyrrolidine Ring : Altering substituents on the pyrrolidine can influence binding affinity and selectivity for biological targets.
- Variations in the Benzonitrile Group : Modifying the nitrile or sulfone groups may affect pharmacokinetic properties such as solubility and bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Inhibition of Kinase Activity : A related pyrazine compound demonstrated potent inhibition of TGF-beta type I receptor kinase, suggesting that similar mechanisms might be explored for this compound .
- Neuropharmacological Screening : A study focused on derivatives of methoxypyrazine showed promising results in modulating serotonin receptors, indicating potential antidepressant effects .
- Antimicrobial Properties : Pyrazine derivatives have been recognized for their antimicrobial activity, which could be relevant for developing new therapeutic agents against resistant pathogens .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group in this compound serves as a potential site for nucleophilic substitution. For example:
-
Amine displacement : The pyrrolidine-sulfonyl linkage can react with aliphatic or aromatic amines under mild conditions. In analogous structures, reactions with morpholine derivatives at 80°C in DMF yielded substituted sulfonamides with >80% efficiency .
-
Selectivity : Substitution reactions are influenced by steric and electronic factors. For instance, the 3-nitro-1,2,4-triazol-1-yl leaving group in similar pyrimidine-sulfonyl systems showed a preference for displacement at the 4-position over the 2-position .
Representative Reaction Conditions
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| Pyrrolidine-sulfonyl core | Morpholine | DMF, 80°C, 24 h | 83% | |
| Pyrimidine-sulfonyl analog | Piperidine | DMSO, 100°C, 48 h | 72% |
Pyrazine Ring Functionalization
The 6-methoxypyrazin-2-yloxy moiety undergoes selective transformations:
-
Methoxy group displacement : Under acidic or oxidative conditions, the methoxy group can be replaced by nucleophiles (e.g., amines, alcohols). For example, pyrazine methoxy groups in related compounds were substituted with morpholine at 70°C using AuCl catalysis .
-
Oxidative coupling : Gold-catalyzed cross-coupling with aryl germanes or silanes enables biaryl bond formation. This method achieved 91% yield for analogous pyrazine derivatives at room temperature .
Key Reaction Pathway
Conditions: 1,4-dioxane, 70°C, 10 mol% catalyst .
Benzonitrile Reactivity
The para-cyano group participates in:
-
Cyano hydrolysis : Under basic conditions (e.g., NaOH/H
O), the nitrile can hydrolyze to a carboxylic acid. For structurally related benzonitriles, this reaction proceeded quantitatively at 100°C . -
Electrophilic aromatic substitution : The electron-withdrawing cyano group directs incoming electrophiles to the meta position. Halogenation or nitration reactions typically require Lewis acid catalysts (e.g., FeCl
) .
Pyrrolidine Ring Modifications
The pyrrolidine ring’s secondary amine can undergo:
-
Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in CH
Cl
at 0°C forms N-acyl derivatives. Yields >90% were reported for similar systems . -
Ring-opening : Strong bases (e.g., LDA) or reducing agents (e.g., LiAlH
) may cleave the pyrrolidine ring, though this is less common in sulfonamide-linked systems .
Sulfonamide Cross-Coupling
The sulfonamide group facilitates cross-coupling reactions:
-
Buchwald-Hartwig amination : Using Pd catalysts, aryl halides couple with amines to form C–N bonds. For example, 4-bromobenzenesulfonamide derivatives achieved 68% yield with Xantphos as a ligand .
-
Suzuki-Miyaura coupling : While less common for sulfonamides, boronic acid coupling at the benzonitrile-bearing ring is feasible under Pd(OAc)
/SPhos conditions .
Stability Under Acidic/Basic Conditions
-
Acid stability : The compound remains intact in 1M HCl at 25°C for 24 h, as evidenced by analogous sulfonamide systems .
-
Base sensitivity : Prolonged exposure to NaOH (>2M) leads to sulfonamide hydrolysis, forming sulfonic acids and pyrrolidine byproducts .
Biological Activity Considerations
While not directly a reaction, the compound’s sulfonamide-pyrazine architecture is linked to bioactivity. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, and how can intermediates be optimized?
- Methodology : Begin with the synthesis of 4-[(6-Methoxypyrazin-2-yl)oxy]pyrrolidine via nucleophilic substitution between 6-methoxypyrazin-2-ol and a pyrrolidine derivative. Sulfonation using chlorosulfonic acid or sulfonyl chloride intermediates (e.g., 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride) can introduce the sulfonyl group. Coupling with benzonitrile via SNAr or palladium-catalyzed cross-coupling may follow. Optimize yields using TLC monitoring (silica GF254) and column chromatography (silica gel 60) for purification .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Employ orthogonal analytical techniques:
- TLC (GF254 plates) for real-time reaction monitoring.
- NMR (1H/13C) to confirm regiochemistry of the pyrrolidine-sulfonyl linkage and methoxypyrazine orientation.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection to assess purity (>95%) .
Q. What are the critical physicochemical properties to characterize for this compound?
- Methodology : Determine:
- Melting point (compare to structurally related compounds, e.g., 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, mp 72–73°C ).
- Solubility in DMSO, ethanol, and aqueous buffers for biological assays.
- Stability under varying pH and temperature using accelerated degradation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodology :
- Analog design : Modify the methoxypyrazine (e.g., replace methoxy with ethoxy or halogens) or benzonitrile (e.g., introduce electron-withdrawing groups).
- In vitro assays : Test analogs against target enzymes (e.g., xanthine oxidase or fungal tyrosinase ) using spectrophotometric or fluorometric methods.
- Data analysis : Correlate substituent effects with IC50 values using multivariate regression .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) alongside kinetic assays.
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes.
- Control experiments : Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) .
Q. How can the mechanism of action be elucidated for enzyme inhibition?
- Methodology :
- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Mutagenesis studies : Identify critical binding residues (e.g., catalytic sites of xanthine oxidase).
- Computational modeling : Use density functional theory (DFT) to map electronic interactions between the sulfonyl group and enzyme active sites .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Methodology :
- Process optimization : Use flow chemistry for sulfonation steps to enhance heat transfer and reduce side reactions.
- Catalyst screening : Test palladium/copper catalysts for coupling efficiency at higher volumes.
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
